Tetramethylhydrazine

Catalog No.
S571862
CAS No.
6415-12-9
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylhydrazine

CAS Number

6415-12-9

Product Name

Tetramethylhydrazine

IUPAC Name

1,1,2,2-tetramethylhydrazine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3

InChI Key

DHBZRQXIRAEMRO-UHFFFAOYSA-N

SMILES

CN(C)N(C)C

Synonyms

tetramethylhydrazine, tetramethylhydrazine ion, tetramethylhydrazine monohydrochloride

Canonical SMILES

CN(C)N(C)C

The exact mass of the compound Tetramethylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylhydrazine (TMH) is a fully methylated, aprotic derivative of hydrazine, characterized by the complete absence of N-H bonds. As a volatile liquid with a boiling point of 73 °C, it serves as a specialized reducing agent, a highly stable electrochemical electron donor, and a volatile precursor in chemical vapor deposition (CVD) workflows. Unlike unsubstituted hydrazine or partially methylated analogs (such as monomethylhydrazine or unsymmetrical dimethylhydrazine), TMH cannot function as a hydrogen donor or participate in standard condensation reactions to form hydrazones. For industrial and scientific procurement, this structural saturation translates into a highly specific thermochemical profile: it offers controlled, single-electron oxidation to a stable radical cation (ionization potential 8.27 eV) [1], predictable vapor phase transport free from hydrogen-bonding aggregation, and exceptional resistance to surface-catalyzed air oxidation. These properties make TMH the precursor of choice for advanced materials synthesis, aprotic electrochemical reductions, and specialized propellant research where the reactivity of N-H bonds must be strictly eliminated.

Replacing Tetramethylhydrazine with more common, lower-cost analogs like hydrazine, monomethylhydrazine (MMH), or unsymmetrical dimethylhydrazine (UDMH) fundamentally compromises process control in aprotic and oxidation-sensitive applications. Because generic substitutes retain reactive N-H bonds, they are highly susceptible to surface-catalyzed air oxidation, leading to rapid degradation and inconsistent purity during storage and handling[1]. In chemical vapor deposition (CVD) or atomic layer deposition (ALD), the presence of N-H bonds in substitute precursors introduces unwanted hydrogen incorporation into metal nitride films, degrading their electrical and barrier properties. Furthermore, in electrochemical or redox-driven synthetic workflows, partially methylated hydrazines undergo irreversible deprotonation upon oxidation, generating reactive neutral radicals and complex byproducts. TMH, by contrast, undergoes clean, single-electron oxidation to a radical cation, ensuring reproducible stoichiometry and preventing proton-induced side reactions [2].

Exceptional Stability Against Surface-Catalyzed Air Oxidation

A critical handling differentiator for TMH is its resistance to degradation upon contact with catalytic surfaces in the presence of air. Studies evaluating the surface-catalyzed air oxidation of hydrazine derivatives at 55 °C in metal-powder packed reactors demonstrated that unsubstituted hydrazine completely reacts, and monomethylhydrazine (MMH) exhibits high reactivity (yielding methanol, methane, and methyldiazene)[1]. In stark contrast, fully substituted tetramethylhydrazine was found to be essentially unreactive under identical catalytic conditions [1]. This lack of N-H bonds prevents the initial surface dehydrogenation steps that trigger the rapid decomposition seen in lower hydrazines.

Evidence DimensionSurface-catalyzed air oxidation reactivity at 55 °C
Target Compound DataTetramethylhydrazine: Essentially unreactive (highly stable)
Comparator Or BaselineHydrazine (100% reacted) and MMH (highly reactive)
Quantified DifferenceComplete suppression of surface-catalyzed degradation compared to unsubstituted and mono-substituted analogs
Conditions55 ± 3 °C in a metal-powder packed tubular flow reactor

Ensures significantly longer shelf-life, safer handling, and higher purity retention during industrial storage and vaporizer transport compared to standard hydrazine derivatives.

Controlled Single-Electron Oxidation to a Stable Radical Cation

In electrochemical applications, TMH is distinguished by its ability to undergo a clean, single-electron transfer without immediate proton loss. Voltammetry and photoelectron spectroscopy studies show that TMH oxidizes to a stable radical cation, with a vapor-phase vertical ionization potential of 8.27 eV [1]. Unlike hydrazine or UDMH, which rapidly deprotonate (breaking N-H bonds) following initial oxidation to form reactive and unpredictable neutral radicals, TMH maintains its structural integrity at the first oxidation potential [1]. Deprotonation (via C-H bond cleavage) only occurs if the system is pushed to the di-cation state. This predictable redox behavior establishes TMH as a highly controllable electron donor compared to partially methylated alternatives.

Evidence DimensionPrimary electrochemical oxidation pathway
Target Compound DataTMH: Forms a stable radical cation (Ionization Potential: 8.27 eV) without N-H deprotonation
Comparator Or BaselineHydrazine / UDMH: Rapid N-H deprotonation and irreversible decomposition upon oxidation
Quantified DifferenceElimination of proton-coupled electron transfer at the first oxidation potential
ConditionsVapor-phase photoelectron spectroscopy and cyclic voltammetry in aprotic solvents

Crucial for procurement in redox-flow battery research, specialized electro-organic synthesis, and analytical chemistry where aprotic, single-electron reducing agents are required.

Optimized Volatility via Elimination of Hydrogen Bonding

The complete methylation of the hydrazine core in TMH eliminates intermolecular hydrogen bonding, fundamentally altering its phase behavior compared to unsubstituted hydrazine. While hydrazine has a boiling point of 114 °C due to strong hydrogen-bonded networks, TMH boils at a significantly lower 73 °C, despite having a much higher molecular weight (88.15 g/mol vs 32.05 g/mol) . This provides TMH with a highly predictable, moderate vapor pressure at room temperature. Compared to UDMH (bp 63 °C), TMH offers a slightly less volatile but completely aprotic profile, ensuring that vaporizer mass-flow controllers in deposition systems deliver a consistent, hydrogen-free precursor stream .

Evidence DimensionBoiling point and hydrogen-bonding influence on volatility
Target Compound DataTMH: Boiling point 73 °C (no N-H hydrogen bonding)
Comparator Or BaselineHydrazine: Boiling point 114 °C (strong N-H hydrogen bonding)
Quantified Difference41 °C reduction in boiling point despite a 2.75x increase in molecular weight
ConditionsStandard atmospheric pressure (760 Torr)

Allows for highly stable, reproducible vapor delivery in vacuum deposition systems (CVD/ALD) without the risk of precursor condensation or hydrogen contamination in the target films.

Aprotic Precursor for Metal Nitride Chemical Vapor Deposition (CVD/ALD)

Because TMH lacks N-H bonds and exhibits a predictable vapor pressure (bp 73 °C), it is a highly effective nitrogen-source precursor for the deposition of high-purity metal nitride films (e.g., Titanium Nitride, Tantalum Nitride) where hydrogen incorporation must be strictly minimized . Its use prevents the degradation of barrier properties caused by hydrogen impurities, a common failure mode when using hydrazine or UDMH.

Controllable Single-Electron Reducing Agent in Electro-Organic Synthesis

Leveraging its clean oxidation to a stable radical cation (IP: 8.27 eV) without immediate proton loss, TMH is highly effective as a specialized electron donor in aprotic electrochemical syntheses [1]. It allows chemists to drive single-electron reductions without introducing acidic protons into the reaction matrix, avoiding the complex side-reactions associated with partially methylated hydrazines.

High-Stability Propellant and Hypergolic Fuel Research

Due to its exceptional resistance to surface-catalyzed air oxidation—remaining essentially unreactive under conditions that completely degrade standard hydrazine—TMH is utilized in advanced propellant research[2]. It provides a safer, more shelf-stable baseline for evaluating the combustion kinetics and storage parameters of alkylated hydrazine fuels in aerospace engineering.

XLogP3

0.5

UNII

CHW03U0AA6

Related CAS

61556-82-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

6415-12-9

Wikipedia

Tetramethylhydrazine

Dates

Last modified: 08-15-2023

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